3,5-Bis-trifluoromethylisonicotinic acid
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Overview
Description
3,5-Bis(trifluoromethyl)-4-pyridine carboxylic acid is an organic compound. It is a significant metabolite formed during metabolism of 3,5-bis(trifluoromethyl)benzyl ether via oxidation . It is often used in organic synthesis and pharmaceutical research .
Synthesis Analysis
The synthesis of 3,5-Bis(trifluoromethyl)-4-pyridine carboxylic acid involves several steps. The designed compounds were synthesized by the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde .
Molecular Structure Analysis
The molecular structure of 3,5-Bis(trifluoromethyl)-4-pyridine carboxylic acid has been determined and described. The structure was subject to the Hirshfeld surface-analysis and CE-B3LYP interaction-energies calculations .
Chemical Reactions Analysis
The chemical reactions involving 3,5-Bis(trifluoromethyl)-4-pyridine carboxylic acid are complex and involve multiple steps. The key reaction involves the formation of a hydrazone intermediate, which then reacts with the Vilsmeier-Haack reagent to form the pyrazole aldehyde .
Safety and Hazards
The safety data sheet for 3,5-Bis(trifluoromethyl)-4-pyridine carboxylic acid indicates that it is combustible and can cause skin and eye irritation. It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure. It is harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3,5-Bis-trifluoromethylisonicotinic acid are Gram-positive bacteria , including menacing bacterial pathogens such as Enterococci and methicillin-resistant S. aureus (MRSA) . These bacteria are responsible for a variety of infections, including urinary tract, intra-abdominal, pelvic, and soft tissue infections, bacteremia, and endocarditis .
Mode of Action
The compound interacts with its bacterial targets by inhibiting their growth. It is particularly potent against planktonic Gram-positive bacteria, with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . This suggests that the compound has a strong affinity for its bacterial targets, allowing it to effectively inhibit their growth at low concentrations.
Biochemical Pathways
The compound’s potent growth-inhibitory effects suggest that it likely interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The compound’s action results in the inhibition of bacterial growth, making it a potent antimicrobial agent. It is particularly effective against MRSA persisters and S. aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL . This suggests that the compound could be a promising candidate for the development of new antibiotics, particularly for the treatment of drug-resistant bacterial infections.
Properties
IUPAC Name |
3,5-bis(trifluoromethyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO2/c9-7(10,11)3-1-15-2-4(8(12,13)14)5(3)6(16)17/h1-2H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOGWVWBPGOHCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)C(F)(F)F)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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